Ethyl 3-(ethoxyamino)butanoate

Description

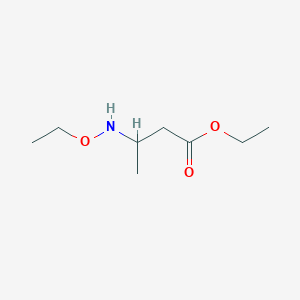

Ethyl 3-(ethoxyamino)butanoate (C₈H₁₇NO₃) is an ester derivative featuring an ethoxyamino (-NH-O-C₂H₅) substituent at the β-position of the butanoate backbone.

Properties

IUPAC Name |

ethyl 3-(ethoxyamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-4-11-8(10)6-7(3)9-12-5-2/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWIBXQTIRMVNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NOCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494797-39-5 | |

| Record name | ethyl 3-(ethoxyamino)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(ethoxyamino)butanoate can be synthesized through the esterification of 3-(ethoxyamino)butanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this ester can yield primary alcohols.

Substitution: The ethoxyamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(ethoxyamino)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(ethoxyamino)butanoate involves its interaction with various molecular targets, depending on the specific reaction or application. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The ethoxyamino group can participate in hydrogen bonding and other interactions, affecting the overall reactivity and stability of the molecule.

Comparison with Similar Compounds

Ethyl 3-hydroxybutanoate (C₆H₁₂O₃)

- Structure: Contains a hydroxyl (-OH) group at the β-position instead of ethoxyamino.

- Properties: Lower molecular weight (132.16 g/mol vs. ~191.23 g/mol for Ethyl 3-(ethoxyamino)butanoate), higher polarity due to -OH, and higher water solubility .

- Applications : Used in chiral synthesis and as a precursor for biodegradable polymers .

- Key Difference: The hydroxyl group enhances hydrogen bonding but reduces stability under acidic conditions compared to the ethoxyamino group.

Ethyl 3-methylbut-2-enoate (C₇H₁₂O₂)

Ethyl 3-(methylthio)propanoate (C₆H₁₂O₂S)

- Structure: Contains a methylthio (-S-CH₃) group instead of ethoxyamino.

- Properties: Contributes sulfurous aroma notes in pineapple cores .

- Applications : Used in flavor and fragrance industries for tropical and savory profiles .

- Key Difference: The thioether group offers distinct odor characteristics and lower thermal stability compared to ethoxyamino derivatives.

Butyl butanoate (C₈H₁₆O₂)

- Structure : A simple ester without β-substituents.

- Properties : Exhibits nematicidal activity and egg-hatching inhibition in agricultural applications .

- Applications : Biological control agent against plant-parasitic nematodes .

- Key Difference: The absence of a β-substituent reduces steric hindrance, enhancing volatility but limiting targeted bioactivity compared to this compound.

Ethyl 3-[(3,4-diethoxy)anilino]butanoate (C₁₅H₂₃NO₄)

- Structure: Features an anilino (-NH-C₆H₅) group substituted with ethoxy groups.

- Synthesis : Prepared via condensation of 3,4-dialkoxyanilines with ethyl acetoacetate .

- Applications : Intermediate in synthesizing analgesics and sedatives .

- Key Difference: The aromatic amino group enhances planarity and π-π interactions, critical for drug-receptor binding, unlike the aliphatic ethoxyamino group.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity: Ethoxyamino groups likely enhance nucleophilicity and stability compared to hydroxyl or thioether analogs, making the compound suitable for controlled-release agrochemical formulations .

- Synthetic Accessibility: Similar compounds (e.g., Ethyl 3-hydroxybutanoate) are synthesized via esterification or enzymatic reduction, indicating feasible routes for this compound production .

Biological Activity

Ethyl 3-(ethoxyamino)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C8H17N1O2. It features an ethoxyamino group attached to a butanoate backbone, which is significant for its biological activity. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

- Histone Deacetylase Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .

- Antimicrobial Activity : this compound has shown potential antimicrobial properties, making it a candidate for further research in treating bacterial infections .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various compounds reported that this compound exhibited significant activity against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be effective in developing new antimicrobial agents.

Histone Deacetylase Inhibition

Research on HDAC inhibitors indicates that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cells. A case study demonstrated that treatment with this compound led to:

- Increased Acetylation Levels : Cells treated with this compound showed elevated levels of histone acetylation, indicating effective HDAC inhibition.

- Apoptosis Induction : Flow cytometry analysis revealed a significant increase in apoptotic cells post-treatment.

Safety and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of any compound. This compound has undergone preliminary toxicity testing, with results indicating:

- Low Acute Toxicity : Animal studies have shown that the compound has a high LD50 value, suggesting low acute toxicity.

- No Significant Side Effects : In vitro studies did not reveal significant cytotoxic effects on normal human cell lines at therapeutic concentrations.

Chemical Reactions Analysis

Structural Features and Reactivity Predictions

The molecule contains two key functional groups (Figure 1):

-

Ester group (-COOEt) : Subject to nucleophilic acyl substitution (e.g., hydrolysis, aminolysis).

-

Ethoxyamino group (-NH-OEt) : A secondary amine derivative with potential for alkylation, acylation, or participation in cyclization reactions.

| Functional Group | Expected Reactivity |

|---|---|

| Ester (-COOEt) | Hydrolysis (acid/base), transesterification, reduction to alcohols, Grignard addition |

| Ethoxyamino (-NH-OEt) | Nucleophilic substitution, oxidation, or involvement in intramolecular reactions |

Ester Hydrolysis

Under acidic or basic conditions, the ester group may hydrolyze to form 3-(ethoxyamino)butanoic acid (Figure 2).

Example Conditions :

Challenges : The ethoxyamino group may decompose under strong acidic/basic conditions, necessitating mild reaction parameters.

Aminolysis and Transesterification

The ester could react with amines or alcohols via nucleophilic acyl substitution:

Side Reactions : Competing hydrolysis may occur if moisture is present.

Reduction of the Ester

Reduction with LiAlH₄ or DIBAL-H would yield 3-(ethoxyamino)butanol (Figure 3) .

Selectivity : Partial reduction to an aldehyde is unlikely due to steric hindrance from the ethoxyamino group.

Reactivity of the Ethoxyamino Group

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides → Quaternary ammonium salts or amides.

-

Oxidation : H₂O₂ or peracids → Nitroso or hydroxylamine derivatives (risk of overoxidation).

Data Gaps and Research Recommendations

No experimental studies on this compound were found in the reviewed literature . Critical gaps include:

-

Kinetic data for hydrolysis/aminolysis.

-

Stability under thermal or photolytic conditions.

-

Catalytic applications (e.g., asymmetric synthesis).

Recommended Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.